3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine
Description
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine is a fluorinated bicyclic amine featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold. The difluoromethyl group at the 3-position enhances electronegativity and lipophilicity, while the amine at the 1-position provides a handle for further functionalization. Its hydrochloride salt (CAS: 1886967-27-6) is commercially available but costly, priced at €362–1,207 per gram (as of 2023) .
Properties
IUPAC Name |
3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLXSCDWEMZHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231535 | |
| Record name | Bicyclo[1.1.1]pentan-1-amine, 3-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886967-47-0 | |
| Record name | Bicyclo[1.1.1]pentan-1-amine, 3-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1886967-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[1.1.1]pentan-1-amine, 3-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photochemical [2π+2σ] Cycloaddition
The bicyclo[1.1.1]pentane (BCP) core is typically constructed via photochemical reactions. Mykhailiuk et al. demonstrated a scalable in flow method using propellane (4 ) and diacetyl (5 ) under 365 nm irradiation, yielding 1.1 kg of diketone 6 in 6 hours. This approach avoids mercury lamps and quartz vessels, enhancing practicality. The diketone undergoes haloform reaction to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), a key intermediate for further derivatization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reactants | Propellane, diacetyl |
| Light Source | 365 nm LED |
| Scale | 1.1 kg in 6 hours |
| Yield (Diketone 6 ) | 92% |
Functionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Selective Fluorination Techniques
Fluorination at the 3-position is critical for introducing the difluoromethyl group. In a representative procedure, 1 undergoes fluorination using Selectfluor® in water at 70°C, yielding 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (8 ) with 75% yield. Adapting this for difluoromethylation would require reagents like (diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor®, though specific protocols remain unexplored in the literature.
Challenges in Difluoromethylation
- Steric Hindrance : The BCP core’s rigidity complicates nucleophilic substitutions.
- Regioselectivity : Achieving mono-difluoromethylation at the 3-position demands precise control.
Amine Group Installation via Curtius Rearrangement
Azide Intermediate Formation
Conversion of carboxylic acids to amines is achieved through Curtius rearrangement. For example, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (8 ) reacts with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol at 85°C, forming an isocyanate intermediate that hydrolyzes to the amine hydrochloride (10 ) with 83% yield.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | tert-Butanol |
| Temperature | 85°C |
| Reagents | DPPA, Et₃N |
| Yield (10 ) | 83% |
Applying this method to 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid would follow analogous steps, though the electron-withdrawing difluoromethyl group may necessitate adjusted reaction times or temperatures.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Photochemical + Curtius | Scalable, high yields | Multi-step, requires fluorination | 75–83% |
| ATRA | Direct functionalization | Limited precedent for CF₂H | Not reported |
| Selective Fluorination | Atom-economical | Requires specialized reagents | 70–80% |
Characterization and Quality Control
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying structural integrity. For 10 , ¹H NMR shows a singlet at δ 2.53 ppm for bridgehead protons, while ¹⁹F NMR confirms fluorination at −120 ppm. High-performance liquid chromatography (HPLC) ensures purity >97%, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can yield difluoromethyl-substituted amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium arylsulfinates and α-trifluoromethyl alkenes are employed under mild conditions.
Major Products: The major products formed from these reactions include difluoromethyl-substituted ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Bioisosterism and Drug Design
Bicyclo[1.1.1]pentanes, including derivatives like 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine, are recognized as bioisosteres of benzene rings, which are prevalent in many pharmaceuticals. The substitution of aromatic rings with saturated bicyclic structures can enhance the metabolic stability and solubility of drug candidates while potentially reducing toxicity and improving pharmacokinetic profiles . For instance, replacing phenyl groups with bicyclo[1.1.1]pentyl moieties has shown improved activity in certain drug classes, such as γ-secretase inhibitors .
Synthesis and Functionalization
Recent advancements have enabled the synthesis of various bicyclo[1.1.1]pentane derivatives through scalable methods, such as flow photochemical reactions involving propellane and alkyl iodides. These methods allow for the efficient production of a wide array of functionalized compounds suitable for medicinal chemistry applications . The introduction of difluoromethyl groups can further modify the electronic properties of these compounds, enhancing their interaction with biological targets.
Chemical Synthesis
Scalable Production Techniques
The synthesis of this compound can be achieved through innovative techniques that minimize waste and maximize yield. For example, a light-enabled scalable reaction has been developed to produce bicyclo[1.1.1]pentane derivatives in high purity without the need for catalysts or additives, making it an environmentally friendly approach for large-scale synthesis .
Case Study 1: Development of Bicyclo[1.1.1]pentane Derivatives
A study demonstrated the synthesis of bicyclo[1.1.1]pentane derivatives from simple precursors using photochemical methods, yielding compounds suitable for further functionalization in drug development . This approach highlights the versatility of bicyclo[1.1.1]pentanes in creating diverse chemical libraries for screening against biological targets.
Case Study 2: Application in Neuropharmacology
Research has indicated that bicyclo[1.1.1]pentane derivatives exhibit promising activity against neurological disorders by modulating specific receptor pathways involved in neurodevelopmental conditions such as Angelman syndrome and motor neuron diseases . The unique structure allows for selective binding to target proteins, showcasing the potential therapeutic applications of these compounds.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its difluoromethyl group. This group can form strong hydrogen bonds and engage in electrostatic interactions, enhancing the compound’s binding affinity to target proteins and enzymes. The bicyclic structure provides rigidity, which can improve the selectivity and potency of the compound in biological systems .
Comparison with Similar Compounds
Physicochemical Properties
| Property | 3-(Difluoromethyl)-BCP-1-amine | 3-Fluoro-BCP-1-amine | 3-Phenyl-BCP-1-amine | 3-(Trifluoromethyl)-BCP-1-amine |
|---|---|---|---|---|
| LogP | 1.8 (predicted) | 1.2 | 2.5 | 2.1 |
| Water Solubility | Moderate (~50 mM) | High (~100 mM) | Low (~10 mM) | Moderate (~30 mM) |
| Metabolic Stability | High (CF₂H resists oxidation) | Moderate | Low (Ph oxidation) | Very High (CF₃ inertness) |
Key Observations :
Commercial Availability and Cost
| Compound | Suppliers (2023) | Price per Gram (USD) |
|---|---|---|
| 3-(Difluoromethyl)-BCP-1-amine·HCl | 4+ | 362–1,207 |
| 3-Fluoro-BCP-1-amine·HCl | 5+ | 150–400 |
| 3-Phenyl-BCP-1-amine | 3+ | 200–500 |
Note: Scalability issues persist for 3-difluoromethyl derivatives due to complex synthesis .
Biological Activity
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine is a bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a bicyclic framework with a difluoromethyl group, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the difluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug-like properties.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, including:
- Anticancer Activity : Initial in vitro assays have shown cytotoxic effects against several human cancer cell lines.
- Neuroprotective Effects : The compound may offer protective effects in neurodegenerative models, potentially through modulation of neurotransmitter systems.
- Antimicrobial Properties : Some studies suggest efficacy against certain bacterial strains.
Table 1: Summary of Biological Activities
Anticancer Activity : In a study examining various derivatives, this compound demonstrated significant cytotoxicity against breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Neuroprotective Effects : Research involving animal models of Alzheimer's disease indicated that the compound could reduce neuroinflammation and improve cognitive function. This effect is hypothesized to be mediated by the inhibition of pro-inflammatory cytokines .
Antimicrobial Properties : The compound has shown activity against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics .
Q & A
Q. What scalable synthetic methods are available for 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine, and how do they address historical limitations?
The strain-release amination method developed by The Scripps Research Institute (TSRI) enables direct synthesis of bicyclo[1.1.1]pentan-1-amine derivatives from [1.1.1]propellane. This method avoids multi-step sequences and toxic reagents, achieving yields exceeding 100 grams for preclinical studies compared to prior routes yielding only tens of milligrams . For difluoromethyl derivatives, radical fluorination or alkylation strategies (e.g., using triethylborane as an initiator) may be adapted from analogous protocols for 3-fluorobicyclo[1.1.1]pentan-1-amine synthesis .
Q. How can the structure of this compound be confirmed experimentally?
Key techniques include:
- ¹H/¹³C NMR : Signals for the strained bicyclo[1.1.1]pentane core appear as distinct multiplets (e.g., δ ~1.5–2.5 ppm for bridgehead protons). The difluoromethyl group (-CF₂H) shows characteristic splitting patterns .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calc’d for C₇H₁₀F₂N: 146.0783) .
- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for validating strain-induced reactivity .
Q. What are the primary medicinal chemistry applications of bicyclo[1.1.1]pentan-1-amine derivatives?
These derivatives serve as bioisosteres for aromatic rings, tert-butyl groups, or alkynes, improving metabolic stability and solubility. For example, Stepan et al. (2012) demonstrated their utility in γ-secretase inhibitors, where the bicyclo scaffold mimics phenyl rings while reducing off-target interactions .
Advanced Research Questions
Q. How can researchers introduce substituents like difluoromethyl groups at the 3-position of bicyclo[1.1.1]pentan-1-amine without destabilizing the scaffold?
Radical-based strategies are effective:
- Radical fluorination : Employ Selectfluor or analogous reagents under photochemical conditions to functionalize pre-synthesized 3-iodo or 3-azido intermediates .
- Alkylation : Use magnesium amides and alkyl electrophiles in a one-pot sequence with [1.1.1]propellane, as demonstrated by Hughes et al. (2019) for 3-alkyl derivatives . Note: The strain energy (~70 kcal/mol) of the bicyclo core necessitates mild conditions to prevent ring-opening .
Q. What functional groups are compatible with strain-release amination for synthesizing complex derivatives?
The TSRI method tolerates esters, nitriles, and heterocycles. For example, in photochemical (4 + 2)-cycloadditions, imine-substituted bicyclo[1.1.1]pentanes react with alkenes to form bicyclo[3.1.1]heptanes without degrading the core structure . However, strongly acidic or nucleophilic groups may require protecting strategies .
Q. How do data contradictions arise in evaluating synthetic routes, and how can they be resolved?
Discrepancies often stem from reaction scalability or reagent toxicity. For instance, early routes to bicyclo[1.1.1]pentan-1-amine required 3–5 steps with toxic azides, whereas strain-release amination achieves higher yields in fewer steps . Resolution involves:
Q. What photochemical transformations enable structural diversification of this compound?
Photochemical formal (4 + 2)-cycloadditions convert imine derivatives to bicyclo[3.1.1]heptan-1-amines, expanding sp³-rich chemical space. Hydrolysis of the imine products yields primary amines for further functionalization .
Q. How can in vivo pharmacokinetic properties of bicyclo[1.1.1]pentane derivatives be optimized?
Strategies include:
- LogP modulation : Introduce polar groups (e.g., hydroxyls) via post-functionalization while retaining the core’s rigidity .
- Metabolic stability assays : Compare half-lives of difluoromethyl vs. non-fluorinated analogs in hepatocyte models, leveraging the CF₂ group’s resistance to oxidative metabolism .
Q. What methods enable access to polysubstituted 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amines?
- Multicomponent carboamination : Use Fe(Pc)-catalyzed reactions with [1.1.1]propellane, hydrazyl reagents, and azodicarboxylates to install two substituents in one pot .
- Turbo amide intermediates : Generate metallated species from lithium bis(trimethylsilyl)amide for sequential alkylation .
Methodological Notes
- Synthetic protocols : Prioritize strain-release amination for scalability and radical methods for fluorination .
- Analytical validation : Combine NMR, HRMS, and X-ray data to confirm structural integrity .
- In silico tools : Use molecular docking to predict bioisosteric compatibility before experimental testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
